molecular formula C23H34N4O8S4 B15003363 N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide

N,N'-{1,4-diazepane-1,4-diylbis[sulfonyl(2,6-dimethyl-3,1-phenylene)]}dimethanesulfonamide

Cat. No.: B15003363
M. Wt: 622.8 g/mol
InChI Key: HNAMNMIKLYWQPS-UHFFFAOYSA-N
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Description

N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by its intricate structure, which includes multiple sulfonyl groups and a diazepane ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the diazepane ring, followed by the introduction of sulfonyl groups through sulfonation reactions. The final step involves the attachment of the methanesulfonamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and diazepane synthesis processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides, while reduction can produce thiols

Scientific Research Applications

N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYLTHIO-1-P-TOLUENESULFONYL)METHANESULFONAMIDE
  • TERT-BUTYL((2-(TRIMETHYLSILYL)ETHYL)SULFONYL)CARBAMATE

Uniqueness

N-(3-{[4-(3-METHANESULFONAMIDO-2,4-DIMETHYLBENZENESULFONYL)-1,4-DIAZEPAN-1-YL]SULFONYL}-2,6-DIMETHYLPHENYL)METHANESULFONAMIDE stands out due to its complex structure, which includes multiple sulfonyl groups and a diazepane ring. This unique arrangement provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H34N4O8S4

Molecular Weight

622.8 g/mol

IUPAC Name

N-[3-[[4-[3-(methanesulfonamido)-2,4-dimethylphenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]-2,6-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C23H34N4O8S4/c1-16-8-10-20(18(3)22(16)24-36(5,28)29)38(32,33)26-12-7-13-27(15-14-26)39(34,35)21-11-9-17(2)23(19(21)4)25-37(6,30)31/h8-11,24-25H,7,12-15H2,1-6H3

InChI Key

HNAMNMIKLYWQPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)NS(=O)(=O)C)C)C)NS(=O)(=O)C

Origin of Product

United States

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